Direct Vasoconstrictor Activity Comparison: Timobesone Acetate vs. Lidex and Dermovate in Human Skin Blanching Assay
In a direct head-to-head human study (n=10 volunteers), Timobesone acetate cream and ointment formulations were compared to the commercially available high-potency topical corticosteroids Lidex (fluocinonide) and Dermovate (clobetasol propionate) in occluded and non-occluded skin blanching tests [1]. The study reported that Timobesone acetate demonstrated vasoconstrictor activity and bioavailability that were comparable to these potent reference compounds, with no statistically significant difference in the area under the blanching curve (AUC) [1]. This finding positions Timobesone acetate as having similar topical anti-inflammatory potential to fluocinonide and clobetasol propionate, while its unique thiol ester structure may offer distinct formulation advantages [1].
| Evidence Dimension | Vasoconstrictor activity (surrogate for clinical anti-inflammatory efficacy) |
|---|---|
| Target Compound Data | Timobesone acetate cream and ointment: Blanching response comparable to Lidex and Dermovate |
| Comparator Or Baseline | Lidex (fluocinonide) cream and ointment; Dermovate (clobetasol propionate) cream and ointment |
| Quantified Difference | No statistically significant difference in area under the blanching curve (AUC) between Timobesone acetate and the comparators |
| Conditions | Human skin blanching assay (vasoconstrictor test) in 10 volunteers, occluded and non-occluded application |
Why This Matters
For researchers requiring a corticosteroid with potency comparable to fluocinonide or clobetasol propionate but with a distinct thiol ester structure for SAR studies, Timobesone offers a validated alternative with demonstrated human skin activity.
- [1] Barry BW, et al. Activity and bioavailability of a new steroid (Timobesone acetate) in cream and ointment compared with Lidex and Dermovate creams and ointments and Betnovate cream. Int J Pharm. 1985;26(1-2):145-156. View Source
